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Compound of Interest

Compound Name: 2-Bromo-3-fluorobenzoic acid

Cat. No.: B146589 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Bromo-3-fluorobenzoic acid (CAS No: 132715-69-6). It includes expected and illustrative

spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS), detailed experimental protocols for data acquisition, and visualizations of

analytical workflows and molecular fragmentation patterns.

Disclaimer: Experimental spectroscopic data for 2-Bromo-3-fluorobenzoic acid is not readily

available in public-domain databases. The NMR data presented below is for the related isomer,

3-bromo-4-fluorobenzoic acid, and is provided for illustrative purposes to demonstrate the

expected data format and general spectral features. The IR and Mass Spectrometry data are

predicted based on the known properties of the compound's functional groups and established

fragmentation patterns.

Data Presentation
The following tables summarize the quantitative spectral data for 2-Bromo-3-fluorobenzoic
acid and a related isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Illustrative Data from 3-bromo-4-fluorobenzoic acid

Table 1: ¹H NMR Data (400 MHz, CDCl₃) for 3-bromo-4-fluorobenzoic acid[1]
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Chemical Shift (δ) ppm Multiplicity Assignment

8.34 Multiplet Aromatic H

8.07 Multiplet Aromatic H

7.23 Multiplet Aromatic H

~11-13 (broad) Singlet Carboxylic H (-COOH)

Table 2: ¹³C NMR Data (101 MHz, CDCl₃) for 3-bromo-4-fluorobenzoic acid[1]

Chemical Shift (δ) ppm Coupling Constant (J, Hz) Assignment

170.2 - Carbonyl C (-COOH)

162.7 d, J = 256.2 Aromatic C-F

136.1 d, J = 1.7 Aromatic C-H

131.5 d, J = 8.8 Aromatic C-H

126.7 d, J = 3.5 Aromatic C-COOH

116.7 d, J = 23.1 Aromatic C-H

109.5 d, J = 21.8 Aromatic C-Br

Infrared (IR) Spectroscopy
The following are expected characteristic absorption bands for 2-Bromo-3-fluorobenzoic acid
based on its functional groups.

Table 3: Expected Infrared Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3300 - 2500 Broad, Medium O-H Stretch
Carboxylic Acid (-

COOH)

1710 - 1680 Strong C=O Stretch
Carboxylic Acid (-

COOH)

1600 - 1450 Medium C=C Stretch Aromatic Ring

1320 - 1210 Strong C-O Stretch
Carboxylic Acid (-

COOH)

1250 - 1100 Strong C-F Stretch Aryl Fluoride

950 - 910 Broad, Medium
O-H Bend (out-of-

plane)

Carboxylic Acid (-

COOH)

750 - 550 Medium C-Br Stretch Aryl Bromide

Mass Spectrometry (MS)
The mass spectrum of 2-Bromo-3-fluorobenzoic acid is expected to show a molecular ion

peak with a characteristic M/M+2 isotopic pattern due to the presence of bromine (⁷⁹Br and

⁸¹Br).

Table 4: Expected Key Mass Fragments (Electron Ionization)
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m/z Value Ion Formula Description

218/220 [C₇H₄BrFO₂]⁺ Molecular Ion ([M]⁺)

201/203 [C₇H₃BrFO]⁺ Loss of hydroxyl radical (•OH)

173/175 [C₆H₃BrF]⁺
Loss of carboxyl group

(•COOH)

139 [C₇H₄FO₂]⁺ Loss of bromine radical (•Br)

94 [C₆H₃F]⁺ Loss of Br and COOH

75 [C₆H₃]⁺ Loss of Br, F, and COOH

Experimental Protocols
The following sections provide generalized protocols for acquiring the spectroscopic data for a

solid aromatic carboxylic acid like 2-Bromo-3-fluorobenzoic acid.

NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 2-Bromo-3-fluorobenzoic acid for ¹H NMR or 20-50 mg for

¹³C NMR.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, DMSO-d₆) inside a clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid

dissolution.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition (400 MHz Spectrometer):

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

Shim the magnetic field to optimize homogeneity and spectral resolution.
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For ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical

parameters include a 30° pulse angle, a 2-second acquisition time, a 1-2 second

relaxation delay, and 8-16 scans.

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the

low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer

relaxation delay (2-5 seconds) are required.

Data Processing:

Apply Fourier transformation to the raw Free Induction Decay (FID) data.

Perform phase and baseline corrections to the resulting spectrum.

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

Integrate the peaks in the ¹H NMR spectrum and identify chemical shifts and coupling

constants.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation:

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a

suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Place a small amount of solid 2-Bromo-3-fluorobenzoic acid powder onto the crystal,

ensuring full coverage of the sampling area.

Apply pressure using the instrument's clamp to ensure firm contact between the sample

and the crystal.
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Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add 16 to 32

scans to improve the signal-to-noise ratio.

Data Processing:

The instrument software automatically ratios the sample spectrum against the background

spectrum to generate the final transmittance or absorbance spectrum.

Identify the wavenumbers of significant absorption peaks and compare them to correlation

tables to assign them to specific functional groups.

Mass Spectrometry (Electron Ionization - EI)
Sample Preparation:

For analysis via a direct insertion probe, a small amount of the solid sample (less than 1

mg) is placed in a capillary tube.

For GC-MS analysis, the sample must be dissolved in a volatile solvent (e.g.,

dichloromethane, ethyl acetate) at a low concentration (e.g., 1 mg/mL).

Data Acquisition:

Introduce the sample into the high-vacuum source of the mass spectrometer.

The sample is vaporized by heating and then bombarded by a high-energy electron beam

(typically 70 eV).

This causes ionization and fragmentation of the molecule.

The resulting positively charged ions are accelerated and separated by a mass analyzer

(e.g., quadrupole) based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

Data Processing:
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The software generates a mass spectrum, which is a plot of relative ion abundance versus

m/z.

Identify the molecular ion peak ([M]⁺), paying attention to the isotopic pattern of bromine

(¹⁹Br/⁸¹Br in an approximate 1:1 ratio).

Identify the base peak (the most abundant ion) and other significant fragment ions.

Propose fragmentation pathways that explain the formation of the observed ions.

Mandatory Visualizations
Experimental Workflow
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Caption: General workflow for spectroscopic analysis.

Plausible Mass Spectrometry Fragmentation
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Caption: Plausible EI fragmentation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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